molecular formula C9H5F2N B2784628 5,8-Difluoroisoquinoline CAS No. 1895191-24-8

5,8-Difluoroisoquinoline

Cat. No.: B2784628
CAS No.: 1895191-24-8
M. Wt: 165.143
InChI Key: HYDINNNEIGYBSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,8-Difluoroisoquinoline is a fluorinated derivative of isoquinoline, a heterocyclic aromatic organic compound. The presence of fluorine atoms at the 5 and 8 positions of the isoquinoline ring imparts unique chemical and physical properties to this compound. It is of significant interest in various fields, including pharmaceuticals and materials science, due to its potential biological activities and light-emitting properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Difluoroisoquinoline can be achieved through several methods:

Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the above synthetic routes, optimized for yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted isoquinolines, while cross-coupling reactions can produce complex polycyclic structures .

Scientific Research Applications

5,8-Difluoroisoquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,8-Difluoroisoquinoline involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Properties

IUPAC Name

5,8-difluoroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F2N/c10-8-1-2-9(11)7-5-12-4-3-6(7)8/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYDINNNEIGYBSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=NC=CC2=C1F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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